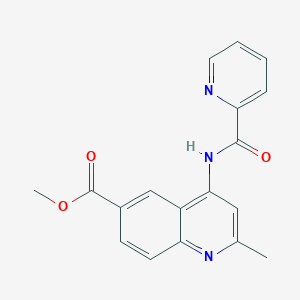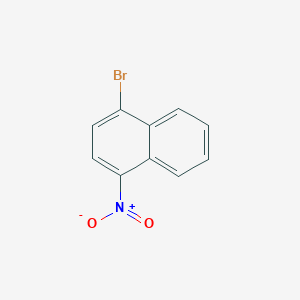
1-Bromo-4-nitronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-nitronaphthalene is an organic compound with the molecular formula C10H6BrNO2. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a nitro group at the fourth position. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
1-Bromo-4-nitronaphthalene can be synthesized through several methods. One common synthetic route involves the bromination of 4-nitronaphthalene. This process typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial production methods may involve similar bromination reactions but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to maintain precise control over reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-4-nitronaphthalene undergoes various types of chemical reactions, including:
-
Substitution Reactions: : The bromine atom in this compound can be replaced by other nucleophiles through nucleophilic aromatic substitution. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium cyanide (KCN), leading to the formation of methoxy and cyano derivatives, respectively .
-
Reduction Reactions: : The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using tin (Sn) and hydrochloric acid (HCl). This reduction yields 1-Bromo-4-aminonaphthalene .
-
Oxidation Reactions: : Although less common, the compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives .
Scientific Research Applications
1-Bromo-4-nitronaphthalene has a wide range of applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .
-
Biology and Medicine: : The compound is used in the development of biologically active molecules. Its derivatives have been studied for their potential antimicrobial and anticancer properties .
-
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as a precursor for the synthesis of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 1-Bromo-4-nitronaphthalene primarily involves its reactivity towards nucleophiles and reducing agents. The bromine atom, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic substitution. The nitro group, on the other hand, can undergo reduction to form amino derivatives, which are key intermediates in various synthetic pathways .
Comparison with Similar Compounds
1-Bromo-4-nitronaphthalene can be compared with other similar compounds such as:
1-Bromo-2-nitronaphthalene: This isomer has the nitro group at the second position, leading to different reactivity and applications.
1-Bromo-4-nitrobenzene: A simpler aromatic compound with similar functional groups but different reactivity due to the absence of the naphthalene ring.
4-Nitro-1-naphthylamine: This compound has an amino group instead of a bromine atom, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-4-nitronaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUENKLKXUFZIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
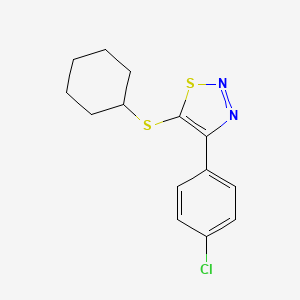
![(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B2987580.png)
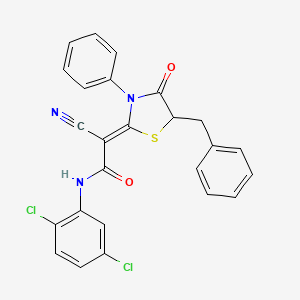
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octan-2-yl]amino]methyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B2987584.png)
![1-(4-methoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2987585.png)
![N-(3-fluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2987589.png)
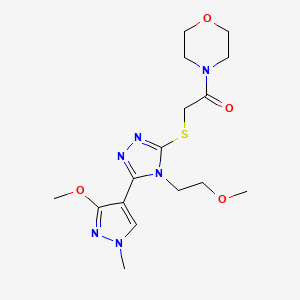
![6-hydroxy-7-methyl-4-({[3-(trifluoromethyl)phenyl]amino}methyl)-2H-chromen-2-one](/img/structure/B2987591.png)
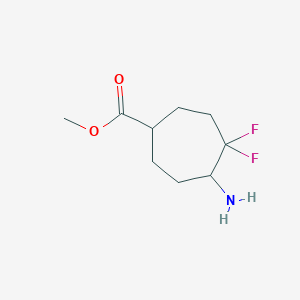
![1-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-ol](/img/structure/B2987596.png)
![1-[2-(Trifluoromethyl)pyridin-4-yl]piperidine-4-carboxamide](/img/structure/B2987597.png)
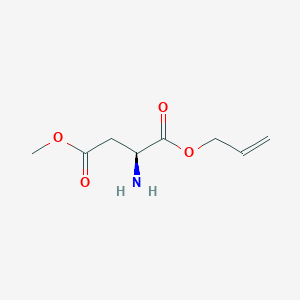
![3-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2987600.png)
